2-(1H-Imidazol-1-YL)pyrimidin-5-OL
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Overview
Description
2-(1H-Imidazol-1-YL)pyrimidin-5-OL is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-YL)pyrimidin-5-OL typically involves the condensation of imidazole derivatives with pyrimidine precursors. One common method includes the reaction of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base like potassium hydroxide, followed by cyclization to form the desired product . Another approach involves the use of 1H-imidazol-4(5)-amine and malondialdehyde derivatives under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-YL)pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazole or pyrimidine rings.
Scientific Research Applications
2-(1H-Imidazol-1-YL)pyrimidin-5-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-YL)pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(4-Chlorophenyl)-4-(1H-imidazol-4-yl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine
Uniqueness
2-(1H-Imidazol-1-YL)pyrimidin-5-OL is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-imidazol-1-ylpyrimidin-5-ol |
InChI |
InChI=1S/C7H6N4O/c12-6-3-9-7(10-4-6)11-2-1-8-5-11/h1-5,12H |
InChI Key |
GBOJMKUWISBZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)O |
Origin of Product |
United States |
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